5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a difluoromethyl group at the 5-position and a chiral 4-methylpiperidin-3-yl substituent at the 7-position. The triazolopyrimidine core is a purine bioisostere, a feature often exploited in medicinal chemistry to enhance binding affinity and metabolic stability . The 7-position substituent, (3S,4R)-4-methylpiperidin-3-yl, introduces stereochemical complexity, which may influence target selectivity and pharmacokinetic properties .
Properties
Molecular Formula |
C12H15F2N5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
5-(difluoromethyl)-7-[(3S,4R)-4-methylpiperidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H15F2N5/c1-7-2-3-15-5-8(7)10-4-9(11(13)14)18-12-16-6-17-19(10)12/h4,6-8,11,15H,2-3,5H2,1H3/t7-,8-/m1/s1 |
InChI Key |
CBYJMKWBAAQOPJ-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1C2=CC(=NC3=NC=NN23)C(F)F |
Canonical SMILES |
CC1CCNCC1C2=CC(=NC3=NC=NN23)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the oxidative cyclization of nitropyrimidinyl hydrazones of aromatic aldehydes . This method provides a straightforward approach to obtaining the triazolopyrimidine core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids .
Comparison with Similar Compounds
Key Observations:
5-Position Substituents: The trifluoromethyl group (CF₃) in analogs like 5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine () is associated with potent antitumor activity due to enhanced electron-withdrawing effects and metabolic stability . Methyl or aryl groups at the 5-position (e.g., 5-methyl-N-[4-(trifluoromethyl)phenyl] derivatives) show moderate activity, indicating that electronegative substituents (F, CF₃) are critical for high potency .
7-Position Substituents :
- Piperidine and piperazine derivatives (e.g., 7-((3S,4R)-4-methylpiperidin-3-yl)) exhibit improved solubility and stereochemical selectivity compared to planar aryl groups .
- Substitutions with indole or alkoxy groups (e.g., 7-(1-methylindol-3-yl)) enhance target engagement in cancer models but may increase synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
